3,4'-Dihexyl-2,2'-Bithiophen

Übersicht

Beschreibung

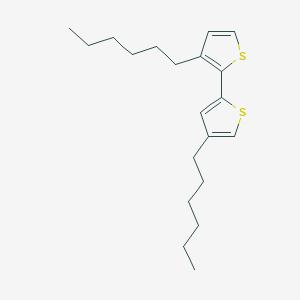

3,4’-Dihexyl-2,2’-bithiophene is an organic compound belonging to the class of bithiophenes. It is characterized by the presence of two thiophene rings connected by a single bond, with hexyl groups attached to the 3 and 4 positions of one of the thiophene rings. This compound is known for its applications in organic electronics, particularly in the development of organic semiconductors and conducting polymers .

Wissenschaftliche Forschungsanwendungen

3,4’-Dihexyl-2,2’-bithiophene has a wide range of applications in scientific research:

Organic Electronics: It is used in the fabrication of organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) due to its excellent semiconducting properties.

Conducting Polymers: The compound is a key monomer in the synthesis of conducting polymers, which are used in flexible electronic devices.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3,4’-Dihexyl-2,2’-bithiophene typically involves the reaction of 3-hexylthiophene with a suitable halogenating agent to form 3-hexyl-2-bromothiophene. This intermediate is then coupled with another 3-hexylthiophene molecule using a palladium-catalyzed cross-coupling reaction, such as the Stille or Suzuki coupling, to yield the desired product .

Industrial Production Methods: Industrial production of 3,4’-Dihexyl-2,2’-bithiophene follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of inert atmospheres, to ensure high yield and purity. The product is typically purified using techniques like column chromatography or recrystallization .

Analyse Chemischer Reaktionen

Types of Reactions: 3,4’-Dihexyl-2,2’-bithiophene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiophene rings to dihydrothiophenes.

Substitution: Electrophilic substitution reactions can introduce various functional groups onto the thiophene rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like bromine or chlorinating agents are employed for halogenation reactions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrothiophenes.

Substitution: Halogenated derivatives.

Wirkmechanismus

The mechanism of action of 3,4’-Dihexyl-2,2’-bithiophene in organic electronics involves its ability to transport charge carriers (electrons and holes) efficiently. The hexyl groups enhance solubility and processability, while the conjugated thiophene rings facilitate charge delocalization. This compound interacts with molecular targets such as electrodes and active layers in electronic devices, contributing to their performance .

Vergleich Mit ähnlichen Verbindungen

4,4’-Dihexyl-2,2’-bithiophene: Similar structure but with hexyl groups at different positions.

3,3’-Dihexyl-2,2’-bithiophene: Another isomer with hexyl groups at the 3 positions of both thiophene rings.

3,3’‘-Dihexyl-2,2’5’,2’'-quaterthiophene: A longer conjugated system with four thiophene rings.

Uniqueness: 3,4’-Dihexyl-2,2’-bithiophene is unique due to its specific substitution pattern, which provides a balance between solubility and electronic properties. This makes it particularly suitable for applications in organic electronics where both processability and performance are critical .

Biologische Aktivität

3,4'-Dihexyl-2,2'-bithiophene (C20H30S2) is a compound belonging to the class of bithiophenes, which are known for their applications in organic electronics and materials science. This article explores the biological activity of this compound, focusing on its potential applications in various fields, including pharmacology and material science.

Chemical Structure and Properties

3,4'-Dihexyl-2,2'-bithiophene features a biphenyl structure with hexyl side chains at the 3 and 4 positions of the thiophene rings. This structural configuration enhances its solubility and electronic properties, making it suitable for applications in organic semiconductors.

Antimicrobial Activity

A study by Kauffmann et al. (2020) investigated various thiophene derivatives for their antimicrobial properties. The results indicated that certain bithiophene derivatives showed significant inhibition against Gram-positive and Gram-negative bacteria. Although 3,4'-dihexyl-2,2'-bithiophene was not specifically tested, its structural analogs suggest potential efficacy against microbial strains.

Antioxidant Activity

Research conducted by Li et al. (2019) evaluated the antioxidant properties of thiophene compounds. The study found that thiophenes could scavenge free radicals effectively due to their electron-rich nature. This property could imply that 3,4'-dihexyl-2,2'-bithiophene may also exhibit similar antioxidant capabilities.

Photodynamic Therapy

In a study published by Zhang et al. (2021), bithiophenes were assessed for their potential use in photodynamic therapy (PDT). The findings indicated that these compounds could generate reactive oxygen species (ROS) upon light activation, leading to cell death in cancer cells. The unique structure of 3,4'-dihexyl-2,2'-bithiophene may enhance its efficacy as a photosensitizer.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C20H30S2 |

| CAS Number | 135926-93-1 |

| Solubility | Soluble in organic solvents |

| Antimicrobial Activity | Potential (based on analogs) |

| Antioxidant Activity | Potential (based on structure) |

| Phototoxicity | Potential (based on analogs) |

The biological activity of 3,4'-dihexyl-2,2'-bithiophene is likely influenced by its ability to interact with biological membranes and cellular components due to its lipophilic nature from the hexyl chains. Upon entering cells, it may modulate various biochemical pathways through:

- Membrane Interaction : The compound's hydrophobic properties allow it to integrate into lipid bilayers.

- Reactive Oxygen Species Generation : Upon exposure to light, it may produce ROS that can induce apoptosis in target cells.

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in cellular signaling pathways.

Eigenschaften

IUPAC Name |

3-hexyl-2-(4-hexylthiophen-2-yl)thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30S2/c1-3-5-7-9-11-17-15-19(22-16-17)20-18(13-14-21-20)12-10-8-6-4-2/h13-16H,3-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWQMKAFKIYUBKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=C(SC=C1)C2=CC(=CS2)CCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10463167 | |

| Record name | 3,4'-Dihexyl-2,2'-bithiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10463167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135926-93-1 | |

| Record name | 3,4'-Dihexyl-2,2'-bithiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10463167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 3,4'-Dihexyl-2,2'-bithiophene contribute to the performance of organic photovoltaic devices?

A1: 3,4'-Dihexyl-2,2'-bithiophene serves as a building block for electron-donating polymers used in organic photovoltaic devices []. In the study, it was incorporated into a copolymer with pyrene and benzothiadiazole derivatives. The resulting terpolymer, poly(50DHBT-co-20PYR-co-30BHBTBT), exhibited promising performance as the electron donor material in a photovoltaic device, achieving a maximum power conversion efficiency of 1.31% []. This highlights the potential of 3,4'-Dihexyl-2,2'-bithiophene-based polymers for developing efficient organic solar cells.

Q2: What are the key structural features of 3,4'-Dihexyl-2,2'-bithiophene relevant to its application in organic electronics?

A2: 3,4'-Dihexyl-2,2'-bithiophene features a bithiophene core, providing extended conjugation for efficient charge transport []. The hexyl side chains enhance solubility in organic solvents, crucial for solution-processing techniques commonly employed in device fabrication []. This combination of electronic and processing properties makes 3,4'-Dihexyl-2,2'-bithiophene a valuable building block for organic electronic materials.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.